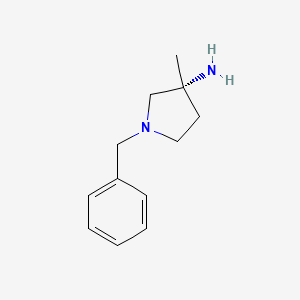
(R)-1-Benzyl-3-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine precursor.
Benzylation: The pyrrolidine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The benzylated pyrrolidine is then methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of ®-1-Benzyl-3-methylpyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: ®-1-Benzyl-3-methylpyrrolidin-3-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of ®-1-Benzyl-3-methylpyrrolidin-3-amine.
Reduction: Various reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Benzyl-3-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(S)-1-Benzyl-3-methylpyrrolidin-3-amine: The enantiomer of the compound, with different stereochemistry.
1-Benzylpyrrolidine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpyrrolidine: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness: ®-1-Benzyl-3-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m1/s1 |
InChI Key |
GMZNKWUBDUKXRX-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















